molecular formula C6H13NO4 B088136 Ethyl (hydroxymethyl)(methoxymethyl)carbamate CAS No. 13057-81-3

Ethyl (hydroxymethyl)(methoxymethyl)carbamate

Cat. No. B088136
CAS RN: 13057-81-3
M. Wt: 163.17 g/mol
InChI Key: YXPVEMOMGTYXHU-UHFFFAOYSA-N
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Description

Ethyl (hydroxymethyl)(methoxymethyl)carbamate, also known as EHMCMC, is a carbamate derivative that has been extensively studied for its potential applications in the field of scientific research. It is a white crystalline solid that is soluble in water and ethanol. EHMCMC has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes.

Mechanism Of Action

The exact mechanism of action of Ethyl (hydroxymethyl)(methoxymethyl)carbamate is not yet fully understood. However, it is believed to act as a carbamate inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various physiological effects.

Biochemical And Physiological Effects

Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been found to possess various biochemical and physiological effects. It has been shown to increase acetylcholine levels in the brain, which can lead to improved cognitive function and memory. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has also been found to possess anticonvulsant, analgesic, and anti-inflammatory properties. It has been studied for its potential use in the treatment of various neurological disorders, such as Alzheimer's disease and epilepsy.

Advantages And Limitations For Lab Experiments

Ethyl (hydroxymethyl)(methoxymethyl)carbamate possesses various advantages and limitations for lab experiments. One of the main advantages is its ability to increase acetylcholine levels in the brain, making it a promising compound for the study of cognitive function and memory. However, Ethyl (hydroxymethyl)(methoxymethyl)carbamate can also have toxic effects at high doses, making it important to use the compound in a controlled manner.

Future Directions

There are various future directions for the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. One potential direction is the development of new compounds based on the structure of Ethyl (hydroxymethyl)(methoxymethyl)carbamate. These compounds could possess improved biochemical and physiological effects, making them useful for the treatment of various neurological disorders. Another potential direction is the study of Ethyl (hydroxymethyl)(methoxymethyl)carbamate in combination with other compounds, such as nootropics, to determine their synergistic effects on cognitive function and memory.
In conclusion, Ethyl (hydroxymethyl)(methoxymethyl)carbamate is a carbamate derivative that has been extensively studied for its potential applications in scientific research. It possesses various biochemical and physiological effects, making it a promising compound for the study of cognitive function and memory. However, further research is needed to fully understand the mechanism of action and potential applications of Ethyl (hydroxymethyl)(methoxymethyl)carbamate.

Synthesis Methods

The synthesis of Ethyl (hydroxymethyl)(methoxymethyl)carbamate involves the reaction of ethyl chloroformate with hydroxymethyl- and methoxymethylamine. The reaction takes place under controlled conditions and yields Ethyl (hydroxymethyl)(methoxymethyl)carbamate as a final product. The purity of the compound can be improved by recrystallization and other purification techniques.

Scientific Research Applications

Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been extensively studied for its potential applications in scientific research. It has been found to possess various biochemical and physiological effects, making it a promising compound for research purposes. Ethyl (hydroxymethyl)(methoxymethyl)carbamate has been used in the synthesis of various organic compounds and as a reagent in chemical reactions.

properties

CAS RN

13057-81-3

Product Name

Ethyl (hydroxymethyl)(methoxymethyl)carbamate

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

ethyl N-(hydroxymethyl)-N-(methoxymethyl)carbamate

InChI

InChI=1S/C6H13NO4/c1-3-11-6(9)7(4-8)5-10-2/h8H,3-5H2,1-2H3

InChI Key

YXPVEMOMGTYXHU-UHFFFAOYSA-N

SMILES

CCOC(=O)N(CO)COC

Canonical SMILES

CCOC(=O)N(CO)COC

Other CAS RN

13057-81-3

Origin of Product

United States

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